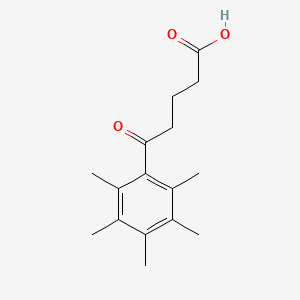
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a pentamethylphenyl group attached to a valeric acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentamethylbenzene.
Oxidation: The pentamethylbenzene is subjected to oxidation to introduce a carboxyl group, forming 2,3,4,5,6-pentamethylbenzoic acid.
Chain Extension: The carboxyl group is then extended using appropriate reagents to form the valeric acid backbone, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and chain extension processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Further oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
科学的研究の応用
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: can be compared with similar compounds such as:
2,3,4,5,6-Pentamethylbenzoic acid: Shares the pentamethylphenyl group but lacks the valeric acid backbone.
5-(2,3,4,5,6-Pentamethylphenyl)pentanoic acid: Similar structure but without the oxo group.
The uniqueness of This compound lies in its combination of the pentamethylphenyl group and the oxovaleric acid backbone, which imparts distinct chemical and biological properties.
生物活性
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid is an organic compound notable for its unique structure, combining a pentamethylphenyl group with a valeric acid backbone. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H24O3, and it possesses a molecular weight of 264.37 g/mol. The presence of the oxo group (C=O) and the pentamethylphenyl moiety contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through functional groups. The oxo group can participate in hydrogen bonding, while the aromatic ring allows for π-π interactions with other aromatic systems. These interactions can influence the compound's reactivity and biological effects.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the synthesis of pro-inflammatory mediators .
Metabolic Implications
There are indications that this compound could influence metabolic pathways. For example, related compounds have been studied for their effects on lipid metabolism and glucose homeostasis. The potential modulation of these pathways makes this compound a candidate for further investigation in metabolic disorders .
Research Findings and Case Studies
特性
IUPAC Name |
5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-9-10(2)12(4)16(13(5)11(9)3)14(17)7-6-8-15(18)19/h6-8H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTWOJFKZVADSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384403 |
Source


|
| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655224-28-5 |
Source


|
| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














